molecular formula C8H9NO B073230 3-Propionylpyridine CAS No. 1570-48-5

3-Propionylpyridine

Cat. No. B073230
CAS RN: 1570-48-5
M. Wt: 135.16 g/mol
InChI Key: VDNKJMUNLKAGAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 3-propionylpyridine derivatives and related compounds involves various strategies, including palladium/copper-catalyzed annulation of allylamine/1,3-propanediamine and aldehydes for the synthesis of 3-arylpyridines, showcasing the versatility in creating pyridine derivatives through C-C/C-N bond formation and cyclization reactions (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 3-propionylpyridine, is crucial for their reactivity and interaction with other molecules. Studies on complexes, for example, with silver(I) salts, reveal how stoichiometry and ligand types influence the formation of multidimensional coordination networks, highlighting the importance of molecular structure in determining the properties and applications of these compounds (Feazell et al., 2006).

Chemical Reactions and Properties

3-Propionylpyridine and its derivatives engage in various chemical reactions, forming complex structures with significant properties. For instance, the gold(III) (C^N) complex-catalyzed synthesis of propargylamines demonstrates the compound's utility in facilitating multi-component coupling reactions, producing high yields and excellent diastereoselectivities (Lo et al., 2009).

Physical Properties Analysis

The physical properties of 3-propionylpyridine derivatives, such as luminescence and magnetic behavior, are significantly influenced by their molecular structure and the nature of their coordination complexes. Studies on rare-earth complexes with 3,5-dichlorobenzoic acid and terpyridine demonstrate how structural variation can affect supramolecular assembly, leading to diverse optical and magnetic properties (Carter et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-propionylpyridine, including reactivity and interaction with other compounds, are central to its applications in synthesis and material science. The synthesis and characterization of complexes, such as those with chromium(III) basic carboxylates, offer insights into the potential of 3-propionylpyridine derivatives as polymer precursors, showcasing their versatility and the broad scope of their chemical properties (Tadros et al., 2015).

Scientific Research Applications

Imaging and Detection Applications

The research on derivatives of pyridine, such as 3-propionylpyridine, has shown promising applications in imaging and sensing. For example, a study involving 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium highlighted its potential as a thiol-reactive luminescent agent for fluorescence microscopy, particularly in targeting mitochondria. This agent's long luminescence lifetime and large Stokes shift make it valuable for biological imaging applications (Amoroso et al., 2008).

Catalytic and Synthesis Applications

Terpyridines and their transition metal complexes, related to 3-propionylpyridine chemistry, have found extensive applications in catalysis, including organometallic catalysis and macromolecular chemistry. These applications are crucial in various reactions, such as artificial photosynthesis, biochemical transformations, and polymerization reactions, showcasing the versatility of pyridine derivatives in facilitating complex chemical processes (Winter et al., 2011).

Environmental and Water Treatment Applications

The degradation of 3-Aminopyridine, a compound related to 3-propionylpyridine, using Fenton and Photo-Fenton oxidation processes, demonstrates the potential of pyridine derivatives in environmental and water treatment applications. These processes have shown significant efficiency in removing toxic and hazardous contaminants from water, underlining the importance of chemical treatments in managing pollutants (Karale et al., 2014).

Drug Development and Pharmacokinetics

While explicitly excluding drug usage and side effects as per the requirements, it's worth noting that the pharmacokinetic studies of compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (a compound related to 3-propionylpyridine) in cancer treatment offer insights into drug development processes. These studies focus on determining optimal dosing schedules and assessing drug distribution and metabolism in the body, crucial steps in developing effective therapeutic agents (Feun et al., 2002).

Material Science and Electrochemical Applications

The development of new ionic liquids for electrochemical deposition of aluminum, based on compounds related to 3-propionylpyridine, highlights the role of pyridine derivatives in advancing material sciences. Such ionic liquids offer improved properties for electroplating processes, indicating the potential for developing more efficient and environmentally friendly materials processing techniques (Fang et al., 2015).

Safety And Hazards

3-Propionylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-pyridin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNKJMUNLKAGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166184
Record name 1-(3-Pyridyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propionylpyridine

CAS RN

1570-48-5
Record name 3-Propionylpyridine
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Record name 1-(3-Pyridyl)propan-1-one
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Record name 1-(3-Pyridyl)propan-1-one
Source EPA DSSTox
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Record name 1-(3-pyridyl)propan-1-one
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Synthesis routes and methods

Procedure details

A mixture of ethyl nicotinate (15.1 g, 0.1 mole), ethyl propionate (15.3 g, 0.15 mole) and sodium ethoxide (10.2 g, 0.15 mole) was stirred and heated under nitrogen at 100°C. for five hours. After cooling, the mixture was diluted with water (150 ml) extracted with diethyl ether (50 ml) and the aqueous layer made acidic to pH 1 with concentrated hydrochloric acid (50 ml). The aqueous layer was heated at 90°C. for two hours, cooled, made alkaline with solid potassium carbonate and extracted with diethyl ether (3×75 ml). The dried (magnesium sulphate) organic layer was concentrated and distilled to give ethyl 3-pyridyl ketone (b.pt 97-99°/14mm Hg).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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